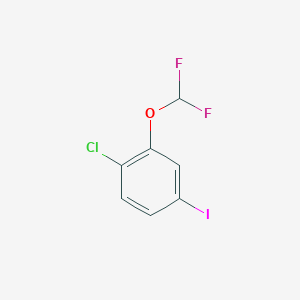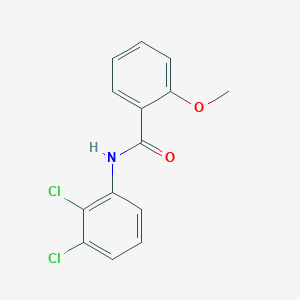![molecular formula C13H19NO B12086521 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol is a chemical compound that features a unique structure combining an indane moiety with an amino alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine and an alcohol. One common method is the reductive amination of 2,3-dihydro-1H-indene with butan-2-ol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indane moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the amino alcohol group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Indanol: Shares the indane moiety but lacks the amino alcohol group.
2,3-Dihydro-1H-indene: The parent compound without the amino and alcohol functionalities.
Indole Derivatives: Compounds with a similar aromatic structure but different functional groups.
Uniqueness
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol is unique due to its combination of an indane moiety with an amino alcohol group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-1-ylamino)butan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)8-9-14-13-7-6-11-4-2-3-5-12(11)13/h2-5,10,13-15H,6-9H2,1H3 |
Clave InChI |
WUVLFJSKYIMIKA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC1CCC2=CC=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)

![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)




![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
